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Introduction

Irtemazole is a triazole antifungal agent. As with other azoles, its primary mechanism of action
is the inhibition of fungal cytochrome P450 enzymes, specifically lanosterol 14a-demethylase.
[1][2][3] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential
component of the fungal cell membrane.[2][3] Inhibition of this pathway disrupts membrane
integrity, leading to fungal growth inhibition.[1][3] Due to the discontinuation of Irtemazole's
development, publicly available in vitro data is scarce. The following protocols and data tables
are based on established methods for triazole antifungals and utilize data from the structurally
related and well-characterized compound, itraconazole, as a reference. These should be
adapted and validated for specific experimental conditions.

Data Presentation: In Vitro Activity of a Reference
Triazole (Itraconazole)

The following tables summarize the in vitro activity of itraconazole against various fungal
pathogens, its inhibitory effects on a key human cytochrome P450 enzyme, and its interaction
with P-glycoprotein. This data is provided as a reference to guide the design and interpretation
of in vitro assays for Irtemazole.

Table 1: Antifungal Activity of Itraconazole (Reference Compound)
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Fungal Species MIC50 (mgl/L) MIC90 (mgl/L) Reference
Aspergillus fumigatus 0.5 1 [4]
Aspergillus flavus 0.375 - [4]

Candida albicans <0.08 >10 [5]

Candida glabrata - - [6]

Candida krusei <0.08 - [5]
Cryptococcus

ne);r:ormans =0.08 . >l

. . 0.119 (Geometric
Sporothrix schenckii - [7]
Mean)

MIC50/90: Minimum Inhibitory Concentration required to inhibit the growth of 50% or 90% of
isolates, respectively.

Table 2: In Vitro Inhibition of Human CYP3A4 by Itraconazole and its Metabolites (Reference
Data)

Compound Unbound IC50 (nM) Reference
Itraconazole (ITZ) 6.1 [8]
Hydroxy-itraconazole (OH-ITZ) 4.6 [8]
Keto-itraconazole (keto-1TZ) 7.0 [8]

N-desalkyl-itraconazole (ND-

T2) 0.4 [8]

IC50: Half-maximal Inhibitory Concentration.

Table 3: In Vitro Interaction of Triazoles with P-glycoprotein (P-gp) (Reference Data)
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Compound Assay Endpoint Value (pM) Reference
Itraconazole P-gp Inhibition IC50 ~2 [9]
Ketoconazole P-gp Inhibition IC50 ~6 9]
Fluconazole P-gp Inhibition IC50 No effect [9]
Posaconazole P-gp Inhibition IC50 3 [10]

P-gp: P-glycoprotein, a drug efflux pump.

Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution

Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines

for antifungal susceptibility testing of yeasts and filamentous fungi.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Irtemazole against

various fungal isolates.

Materials:

Irtemazole powder

e Dimethyl sulfoxide (DMSO)

e RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

o Sterile 96-well microtiter plates

e Fungal isolates

e Spectrophotometer or microplate reader

o Sterile water, saline, and pipette tips
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Procedure:
e Drug Preparation:
o Prepare a stock solution of Irtemazole in DMSO (e.g., 1600 pug/mL).

o Perform serial twofold dilutions of the Irtemazole stock solution in RPMI-1640 medium to
achieve final concentrations ranging from, for example, 0.015 to 16 pg/mL in the microtiter
plate wells.

e Inoculum Preparation:

o Yeasts: Culture the yeast isolates on Sabouraud dextrose agar. Suspend a few colonies in
sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x
1076 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum
concentration of 0.5-2.5 x 103 CFU/mL in the wells.

o Filamentous Fungi: Culture the mold isolates on potato dextrose agar until sporulation is
evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05%
Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 104 CFU/mL.

o Assay Plate Preparation:
o Add 100 pL of the appropriate Irtemazole dilution to each well of a 96-well plate.
o Add 100 pL of the prepared fungal inoculum to each well.

o Include a drug-free growth control well (inoculum only) and a sterility control well (medium
only).

e Incubation:
o Incubate the plates at 35°C.

o Incubation times vary depending on the organism: 24-48 hours for most Candida species,
and 48-72 hours for Aspergillus species and other molds.

e MIC Determination:
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o The MIC is defined as the lowest concentration of Irtemazole that causes a significant
inhibition of growth (typically =250% for azoles against yeasts) compared to the drug-free
control.

o Growth inhibition can be assessed visually or by reading the optical density at a specific
wavelength (e.g., 530 nm) using a microplate reader.

CYP3A4 Inhibition Assay: Human Liver Microsome
Model

This protocol describes a common in vitro method to assess the potential of a compound to
inhibit the activity of the major drug-metabolizing enzyme, CYP3A4.

Objective: To determine the IC50 value of Irtemazole for the inhibition of CYP3A4 activity.

Materials:

Irtemazole

e Human liver microsomes (HLMSs)

e CYP3A4 substrate (e.g., midazolam or testosterone)

 NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate
dehydrogenase)

o Potassium phosphate buffer (pH 7.4)

o Acetonitrile

¢ Trifluoroacetic acid

e LC-MS/MS system

Procedure:

e Reaction Mixture Preparation:
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o Prepare a series of dilutions of Irtemazole in buffer.

o In a microcentrifuge tube, combine HLMs, the CYP3A4 substrate, and the Irtemazole
dilution (or vehicle control).

o Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

Initiation of Reaction:

o Initiate the metabolic reaction by adding the NADPH regenerating system.

o Incubate at 37°C for a defined period (e.g., 10-30 minutes).

Termination of Reaction:

o Stop the reaction by adding a quenching solution, typically cold acetonitrile.

Sample Processing:

o Centrifuge the samples to pellet the precipitated proteins.

o Transfer the supernatant to a new plate or vials for analysis.

LC-MS/MS Analysis:

o Analyze the samples using a validated LC-MS/MS method to quantify the formation of the
specific metabolite of the CYP3A4 substrate.

Data Analysis:

o Calculate the percentage of inhibition of metabolite formation at each Irtemazole
concentration relative to the vehicle control.

o Determine the IC50 value by fitting the concentration-response data to a suitable
sigmoidal dose-response curve.

P-glycoprotein (P-gp) Interaction Assay: ATPase Activity
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This assay measures the effect of a test compound on the ATP hydrolysis activity of P-gp,
which is coupled to substrate transport.

Objective: To determine if Irtemazole is a substrate and/or inhibitor of P-gp by measuring its
effect on P-gp's ATPase activity.

Materials:

Irtemazole

o P-gp-expressing membrane vesicles (e.g., from Sf9 or HEK293 cells)
o Control membrane vesicles (without P-gp expression)

o ATP

o Assay buffer (containing MgClI2, EGTA, Tris-HCI)

e Known P-gp substrate/activator (e.g., verapamil)

e Known P-gp inhibitor (e.g., sodium orthovanadate)

e Phosphate detection reagent (e.g., malachite green-based reagent)

e Microplate reader

Procedure:

o Assay Plate Setup:

[e]

Prepare dilutions of Irtemazole in assay buffer.

o

To assess for stimulation (substrate potential): Add Irtemazole dilutions to wells containing
P-gp membranes.

o

To assess for inhibition: Add Irtemazole dilutions to wells containing P-gp membranes and
a fixed concentration of a known P-gp activator (e.g., verapamil).
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o Include controls: basal activity (P-gp membranes only), stimulated activity (P-gp
membranes with activator), and vanadate-inhibited activity (to determine P-gp specific
ATPase activity).

e Reaction Initiation and Incubation:

o Pre-incubate the plate at 37°C.

o Initiate the reaction by adding ATP to all wells.

o Incubate for a specific time (e.g., 20-30 minutes) at 37°C.
e Phosphate Detection:

o Stop the reaction and measure the amount of inorganic phosphate (Pi) released by adding
a phosphate detection reagent.

o Read the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).
e Data Analysis:
o Calculate the vanadate-sensitive ATPase activity for each condition.

o For the stimulation assay, plot the ATPase activity against the Irtemazole concentration to
determine if it activates the enzyme.

o For the inhibition assay, calculate the percent inhibition of the stimulated ATPase activity at
each Irtemazole concentration and determine the IC50 value.

Visualizations
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Caption: Workflow for Antifungal Susceptibility Testing.
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Caption: Workflow for CYP450 Inhibition Assay.
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Caption: Workflow for P-glycoprotein ATPase Assay.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b1672188?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672188?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672188?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Irtemazole

(Azole Antifungal) Lanosterol

Inhibits Substrate
\4

Lanosterol 14a-demethylase
(Fungal CYP450)

v

Ergosterol Disrupted Membrane Integrity

Conversion Leads to deficiency

omponent of

Fungal Cell Membrane Fungistatic/Fungicidal Effect

Click to download full resolution via product page

Caption: Mechanism of Action of Azole Antifungals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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